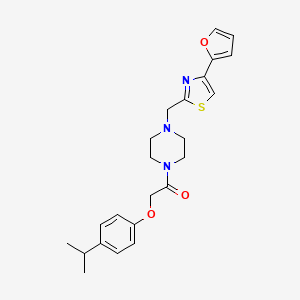
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features several pharmacologically relevant moieties, including a furan ring, a thiazole ring, and a piperazine structure, which are known to contribute to various biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O3S, with a molecular weight of 411.5 g/mol. The structural complexity of this molecule suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1105233-06-4 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the piperazine ring often enhances binding affinity to receptors, while the thiazole and furan components may contribute to the modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing furan and thiazole moieties exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth, suggesting that similar mechanisms may be at play for the compound . In vitro assays demonstrated that derivatives of furan and thiazole could effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer activity. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies involving similar compounds indicate that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Research into piperazine derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could facilitate its use in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assay : In an MTT assay, derivatives similar to this compound showed IC50 values ranging from 5 to 15 µM against human cancer cell lines, indicating promising anti-cancer properties.
- Neuroprotection : A recent study investigated the neuroprotective effects of piperazine-containing compounds in a rat model of ischemic stroke, revealing reduced neuronal death and improved functional outcomes post-treatment.
Propiedades
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17(2)18-5-7-19(8-6-18)29-15-23(27)26-11-9-25(10-12-26)14-22-24-20(16-30-22)21-4-3-13-28-21/h3-8,13,16-17H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPQABZCRNDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













